Usp7-IN-1 -

Usp7-IN-1

Catalog Number: EVT-253391
CAS Number:
Molecular Formula: C23H24ClN3O3
Molecular Weight: 425.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
USP7-IN-1 is a novel selective and reversible inhibitor of USP7 with IC50 of 33 uM; less or no inhibition on USP5, USP8, Uch-L1, Uch-L3 and Caspase(IC50>200 uM); HCT116 cell viability GI50 is 67 uM.IC50 value: 33 uMTarget: USP7 selective inhibitorPreparation of quinazoline derivatives useful as selective and reversible inhibitors of USP7By Colland, Frederic; Gourdel, Marie-EdithFrom PCT Int. Appl. (2013), WO 2013030218 A1 20130307.
Overview

Ubiquitin-specific protease 7, also known as USP7, is a crucial enzyme involved in the regulation of various cellular processes through its deubiquitination activity. This enzyme plays a significant role in the stabilization of proteins, particularly those involved in the DNA damage response and apoptosis. USP7 has garnered attention for its implications in cancer biology due to its high expression levels in various tumors and its ability to modulate the stability of tumor suppressor proteins like p53 and its negative regulator, MDM2 (Murine Double Minute 2) .

Source

USP7 was first identified as a deubiquitinating enzyme in the early 2000s. It is encoded by the gene located on chromosome 16p13.2 and consists of 1,102 amino acids. The protein features three major domains: an N-terminal tumor necrosis factor receptor-associated factor domain, a central catalytic domain, and a C-terminal tandem ubiquitin-like domain .

Classification

USP7 belongs to the family of deubiquitinating enzymes, which are classified based on their catalytic mechanisms and substrate specificity. It is categorized under the cysteine proteases due to the presence of a catalytic cysteine residue that plays a pivotal role in its enzymatic function .

Synthesis Analysis

Methods

The synthesis of USP7 inhibitors like Usp7-IN-1 typically involves high-throughput screening techniques to identify small molecules that can effectively inhibit USP7 activity. In recent studies, researchers have employed prokaryotic expression systems to produce the catalytic domain of USP7 for subsequent screening against various compounds .

Technical Details

The purification process generally includes cell lysis using buffers containing Tris, sodium chloride, and reducing agents followed by ultrasonication and centrifugation. The supernatant is then subjected to affinity chromatography using HisTrap columns, followed by size exclusion chromatography to achieve high purity levels .

Molecular Structure Analysis

Structure

The molecular structure of USP7 reveals a complex arrangement with three main domains:

  • N-terminal TRAF domain: Involved in substrate recognition.
  • Catalytic domain: Contains the active site where deubiquitination occurs.
  • C-terminal ubiquitin-like domains: Enhance substrate binding and catalytic activity .

Data

The catalytic core comprises conserved regions that facilitate interaction with ubiquitin substrates. Notably, the enzyme's structure includes a unique "switching loop" that undergoes conformational changes upon substrate binding, aligning the catalytic triad (Cys223, His464, Asp481) for optimal activity .

Chemical Reactions Analysis

Reactions

USP7 catalyzes the hydrolysis of isopeptide bonds between ubiquitin and substrate proteins through a three-step mechanism:

  1. Binding: The enzyme binds to ubiquitinated substrates.
  2. Acylation: The catalytic cysteine forms an acyl-enzyme intermediate with ubiquitin.
  3. Deacylation: Hydrolysis releases free ubiquitin and regenerates the active enzyme .

Technical Details

The reaction mechanism involves precise coordination between the enzyme's active site and the substrate's ubiquitin moiety. Studies have shown that USP7 preferentially cleaves ubiquitin moieties linked via Lys48 over those linked via Lys63 .

Mechanism of Action

Process

USP7 exerts its effects primarily by stabilizing key regulatory proteins involved in cellular responses to stress and damage. By removing ubiquitin chains from target proteins such as p53 and MDM2, USP7 prevents their degradation via the proteasome pathway .

Data

Upon DNA damage, USP7's affinity for MDM2 decreases due to phosphorylation events, allowing it to bind p53 instead. This shift is critical for initiating p53-dependent DNA damage responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 135 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications.

Chemical Properties

  • Solubility: Soluble in aqueous buffers typically used for protein purification.
  • Stability: Sensitive to heat and denaturing agents; requires careful handling during purification and storage.

Relevant analyses indicate that USP7 maintains structural integrity under physiological conditions but may undergo conformational changes upon ligand binding or post-translational modifications .

Applications

Scientific Uses

USP7 inhibitors like Usp7-IN-1 are being explored for their potential therapeutic applications in cancer treatment. By inhibiting USP7 activity, these compounds can enhance the degradation of oncogenic proteins, thereby restoring normal cellular functions and promoting apoptosis in cancer cells . Additionally, understanding USP7's role in DNA repair mechanisms opens avenues for developing treatments that target DNA damage response pathways in various malignancies .

Properties

Product Name

Usp7-IN-1

IUPAC Name

7-chloro-3-[[4-hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl]methyl]quinazolin-4-one

Molecular Formula

C23H24ClN3O3

Molecular Weight

425.9 g/mol

InChI

InChI=1S/C23H24ClN3O3/c24-18-7-8-19-20(14-18)25-16-27(22(19)29)15-23(30)10-12-26(13-11-23)21(28)9-6-17-4-2-1-3-5-17/h1-5,7-8,14,16,30H,6,9-13,15H2

InChI Key

CITWIBXKKHFDFM-UHFFFAOYSA-N

SMILES

C1CN(CCC1(CN2C=NC3=C(C2=O)C=CC(=C3)Cl)O)C(=O)CCC4=CC=CC=C4

Canonical SMILES

C1CN(CCC1(CN2C=NC3=C(C2=O)C=CC(=C3)Cl)O)C(=O)CCC4=CC=CC=C4

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